molecular formula C9H10BrCl2N3O B2476756 2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride CAS No. 2418662-35-6

2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride

Cat. No. B2476756
CAS RN: 2418662-35-6
M. Wt: 327
InChI Key: VGFCAZOBTATEBQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Structural Analysis and Crystallization Behavior

  • Pyrimidin-4-one derivatives, including structures similar to 2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one, show varying tautomeric forms in crystals, influenced by coformers and halogen atoms like Cl and Br. This aspect is crucial in understanding their hydrogen-bonding patterns in pharmaceutical applications (Gerhardt & Bolte, 2016).

Synthesis and Chemical Properties

  • The synthesis process for compounds like 2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one involves reactions such as thermal cyclization and decarboxylation. Understanding these processes is key to manipulating their chemical properties for various scientific applications (Molnár et al., 2009).

Potential Medicinal Chemistry Applications

  • Derivatives of pyrido[1,2-a]pyrimidin-4-one have been explored for various pharmacological activities, such as antiinflammatory properties. While not directly related to 2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one, these studies provide insight into the potential medicinal chemistry applications of structurally related compounds (Di Braccio et al., 1988).

properties

IUPAC Name

2-(aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O.2ClH/c10-6-1-2-13-8(3-6)12-7(5-11)4-9(13)14;;/h1-4H,5,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFCAZOBTATEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=CC2=O)CN)C=C1Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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